molecular formula C23H20N4O5S B6550592 methyl 3-{2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamido}thiophene-2-carboxylate CAS No. 1040683-63-3

methyl 3-{2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamido}thiophene-2-carboxylate

Cat. No.: B6550592
CAS No.: 1040683-63-3
M. Wt: 464.5 g/mol
InChI Key: WNGBZXATFKZRDQ-UHFFFAOYSA-N
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Description

Methyl 3-{2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamido}thiophene-2-carboxylate is a useful research compound. Its molecular formula is C23H20N4O5S and its molecular weight is 464.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 464.11544092 g/mol and the complexity rating of the compound is 854. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

Methyl 3-{2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamido}thiophene-2-carboxylate is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene core substituted with various functional groups including an oxadiazole moiety and a dihydropyridine structure. This unique configuration contributes to its biological activity.

Biological Activities

Anticancer Activity:
Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have shown inhibitory effects against various cancer cell lines, including colon and breast cancer cells. One study highlighted that a related oxadiazole compound demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines . The presence of the oxadiazole moiety in this compound suggests it may also possess similar anticancer properties.

Antimicrobial Activity:
The compound has been evaluated for its antimicrobial efficacy. Studies have shown that oxadiazole derivatives possess broad-spectrum antibacterial and antifungal activities. For example, certain oxadiazole derivatives have been reported to inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory and Analgesic Effects:
The biological profile of related compounds indicates potential anti-inflammatory and analgesic effects. Oxadiazoles have been documented to inhibit cyclooxygenases (COX), which are key enzymes in the inflammatory process . This suggests that this compound may also exhibit these beneficial effects.

The mechanisms underlying the biological activities of this compound are likely multifactorial:

  • Enzyme Inhibition:
    • Compounds with oxadiazole rings have shown inhibitory activity against various enzymes such as carbonic anhydrase and histone deacetylases (HDAC) .
  • Cell Cycle Arrest:
    • Some studies suggest that oxadiazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .
  • Reactive Oxygen Species (ROS) Generation:
    • The generation of ROS has been implicated in the anticancer activity of many compounds; thus, it is plausible that this compound may operate through this pathway as well.

Case Studies

Several studies have explored the biological activities of similar compounds:

StudyCompoundBiological ActivityFindings
Oxadiazole DerivativeAnticancerExhibited IC50 values <100 µM against multiple cancer lines.
Dihydropyridine OxadiazoleAntimicrobialEffective against E. coli and S. aureus with significant inhibition zones.
Various OxadiazolesAnti-inflammatoryReduced COX enzyme activity significantly in vitro.

Properties

IUPAC Name

methyl 3-[[2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O5S/c1-13-11-14(2)27(12-17(28)24-16-9-10-33-19(16)23(30)31-3)22(29)18(13)21-25-20(26-32-21)15-7-5-4-6-8-15/h4-11H,12H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGBZXATFKZRDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=C(SC=C2)C(=O)OC)C3=NC(=NO3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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